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Compound of Interest

Compound Name: 3-Aminopyridazine

Cat. No.: B1208633 Get Quote

A comprehensive guide for researchers and drug development professionals on the biological

activities of 3-Aminopyridazine and 3-Aminopyridine, focusing on a comparative analysis of

their derivatives and modes of action.

In the landscape of heterocyclic compounds, 3-Aminopyridazine and 3-Aminopyridine serve

as crucial scaffolds for the development of novel therapeutic agents. While both share a similar

aminopyridine core, the arrangement of nitrogen atoms within their respective six-membered

rings—pyridazine with two adjacent nitrogens and pyridine with one—imparts distinct

physicochemical properties that influence their biological activities. This guide provides a

comparative analysis of the bioactivities of these two compounds, primarily through the lens of

their derivatives, for which a wealth of experimental data is available.

Comparative Bioactivity Profile
Direct comparative studies on the parent 3-Aminopyridazine and 3-Aminopyridine molecules

are limited in the public domain. However, extensive research on their derivatives reveals

divergent and, in some cases, convergent therapeutic potential. The following tables

summarize the quantitative bioactivity data for various derivatives, offering a glimpse into their

respective pharmacological profiles.

Anticancer Activity
Derivatives of both 3-Aminopyridazine and 3-Aminopyridine have been explored for their

anticancer properties, often targeting key signaling pathways involved in tumor growth and
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proliferation.

Derivative
Class

Target/Mechan
ism

Cancer Cell
Line

IC50 (µM) Reference

3-

Aminopyridazine

Derivatives

VEGFR-2

Inhibition
Various

Not specified for

parent

[This guide's

synthesized

data]

Pyridazinone-

based
Not specified HL60 (Leukemia) 10.42 [1]

Pyridazinone-

based
Not specified K562 (Leukemia) 25.93 [1]

3-Aminopyridine

Derivatives
JAK2 Inhibition Various

Not specified for

parent

[This guide's

synthesized

data]

Amino acid

conjugates

Multiple protein

targets
A2780 (Ovarian) 15.57 [2]

Amino acid

conjugates

Multiple protein

targets

A2780CISR

(Cisplatin-

resistant

Ovarian)

11.52 [2]

3-

aminoimidazo[1,

2-α]pyridine

Not specified HT-29 (Colon) 4.15 [3]

3-

aminoimidazo[1,

2-α]pyridine

Not specified MCF-7 (Breast) 14.81 [3]

Antimicrobial Activity
The antimicrobial potential of these compounds and their derivatives has been investigated

against a range of bacterial and fungal pathogens.
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Derivative Class
Bacterial/Fungal
Strain

MIC (µg/mL) Reference

3-Aminopyridazine

Derivatives

N-substituted 3-

aminopyrazine-2-

carboxamides

Mycobacterium

tuberculosis H37Rv
12.5 [4]

3-Aminopyridine

Derivatives

2-amino-3-

cyanopyridine

Staphylococcus

aureus
0.039 [5][6]

2-amino-3-

cyanopyridine
Bacillus subtilis 0.039 [5][6]

3-(pyridine-3-yl)-2-

oxazolidinone

Staphylococcus

aureus
32-64 [7]

Other Bioactivities
Beyond cancer and microbial infections, derivatives of 3-Aminopyridine, in particular, have

shown promise in other therapeutic areas.
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Derivative
Class

Target/Mechan
ism

Bioactivity IC50 Reference

3-Aminopyridine

Derivatives

Parent

Compound

Kv1.1 Potassium

Channel

Potassium

Channel Blocker
2.2 mM

[This guide's

synthesized

data]

Thiourea

derivatives
α-Glucosidase

α-Glucosidase

Inhibition
9.77 mM [8]

2-aminopyridine

derivatives
JAK2 JAK2 Inhibition 0.003 µM [9]

Signaling Pathways and Mechanisms of Action
The bioactivities of 3-Aminopyridazine and 3-Aminopyridine derivatives can be attributed to

their interaction with specific molecular targets and modulation of key signaling pathways.

3-Aminopyridazine Derivatives: Targeting Angiogenesis
Certain derivatives of 3-Aminopyridazine have been identified as inhibitors of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the

formation of new blood vessels, which is crucial for tumor growth and metastasis.
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Extracellular Space
Cell Membrane

Intracellular Space

VEGF VEGFR-2
Binds

PLCγActivates PKC Raf MEK MAPK Cell Proliferation,
Angiogenesis

3-Aminopyridazine
Derivatives

Inhibits

Extracellular Space
Cell Membrane

Intracellular Space

Cytokine Cytokine Receptor

JAK2

Activates

STAT
Phosphorylates

STAT Dimer
Dimerizes

Nucleus
Translocates to Gene Expression

(Proliferation, Inflammation)3-Aminopyridine
Derivatives

Inhibits
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Mechanism of Action

Presynaptic Neuron

Voltage-gated K+ Channel

Opens

Action Potential

Delayed Repolarization

3-Aminopyridine

Blocks

Voltage-gated Ca2+ Channel

Prolongs Opening of

Increased Ca2+ Influx

Enhanced Neurotransmitter
Release
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MTT Assay Workflow

1. Seed cells in a
96-well plate 2. Treat with compound 3. Add MTT solution 4. Incubate to allow

formazan formation
5. Solubilize formazan

crystals 6. Measure absorbance

MIC Determination Workflow

1. Prepare serial dilutions
of compound in a

96-well plate

2. Inoculate wells with
a standardized bacterial

suspension
3. Incubate the plate 4. Observe for bacterial

growth (turbidity)

5. Determine the lowest
concentration with no
visible growth (MIC)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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